molecular formula C19H27N5O2 B2955633 6-Cyclopentyl-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione CAS No. 923559-26-6

6-Cyclopentyl-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione

Cat. No.: B2955633
CAS No.: 923559-26-6
M. Wt: 357.458
InChI Key: FEHUZCJXGNGRIN-UHFFFAOYSA-N
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Description

6-Cyclopentyl-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione, commonly known as CP-47,497, is a synthetic cannabinoid receptor agonist that was first synthesized in the 1990s. It is a potent and selective agonist of the CB1 receptor, which is the primary receptor responsible for the psychoactive effects of THC, the main psychoactive component of marijuana. CP-47,497 has been studied extensively for its potential therapeutic applications and its mechanism of action.

Scientific Research Applications

Synthesis and Properties

Research on mesoionic purinone analogs, such as those related to the compound , highlights the synthesis and properties of these compounds. These analogs are synthesized from precursors like 4-amino-l-methylpyrimidin-6-ones, leading to compounds that undergo various reactions, including hydrolytic ring-opening and 1,3-dipolar cycloadditions, indicating a rich chemistry that can be harnessed for creating diverse molecules for biological applications (Coburn & Taylor, 1982).

Biological Evaluation and Therapeutic Potential

Studies have also focused on evaluating the biological activities of purine derivatives, including their cytotoxic effects against human cancer cell lines, which suggests their potential utility in developing new anticancer agents. For instance, new purine alkaloids isolated from marine sources demonstrated weak cytotoxicity toward certain cancer cell lines (Qi, Zhang, & Huang, 2008). Moreover, purine derivatives have been investigated for their antidepressant and anxiolytic potential in preclinical models, indicating their promise in addressing mental health disorders (Zagórska et al., 2016).

Properties

IUPAC Name

6-cyclopentyl-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O2/c1-11(2)10-22-17(25)15-16(21(5)19(22)26)20-18-23(14-8-6-7-9-14)12(3)13(4)24(15)18/h11,14H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHUZCJXGNGRIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4CCCC4)N(C(=O)N(C3=O)CC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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